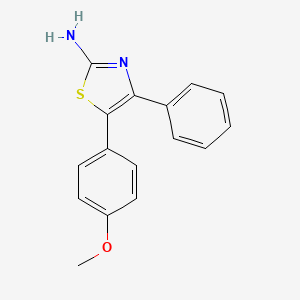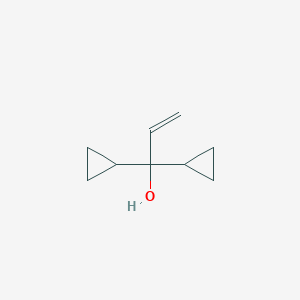![molecular formula C9H15ClN2O4 B11967687 N-[N-(Chloroacetyl)glycyl]-DL-valine CAS No. 94088-95-6](/img/structure/B11967687.png)
N-[N-(Chloroacetyl)glycyl]-DL-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[N-(Chloroacetyl)glycyl]-DL-valine is an organic compound with the molecular formula C9H15ClN2O4 It is a derivative of valine, an essential amino acid, and contains a chloroacetyl group attached to the glycine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[N-(Chloroacetyl)glycyl]-DL-valine typically involves the reaction of chloroacetyl chloride with glycine, followed by coupling with DL-valine. The reaction is carried out under alkaline conditions to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
Chloroacetylation of Glycine: Glycine reacts with chloroacetyl chloride in the presence of a base such as sodium hydroxide to form N-(Chloroacetyl)glycine.
Coupling with DL-Valine: The N-(Chloroacetyl)glycine is then coupled with DL-valine using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[N-(Chloroacetyl)glycyl]-DL-valine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the chloroacetyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, replacing chlorine with an amine group forms an amide derivative.
Hydrolysis: Hydrolysis typically yields glycine and DL-valine as major products.
Aplicaciones Científicas De Investigación
N-[N-(Chloroacetyl)glycyl]-DL-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[N-(Chloroacetyl)glycyl]-DL-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The glycine and valine moieties may also play a role in binding to specific sites on target molecules, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
N-[N-(Chloroacetyl)glycyl]-DL-valine can be compared with other similar compounds, such as:
N-(Chloroacetyl)glycylglycine: Similar structure but lacks the valine moiety.
N-(Chloroacetyl)-DL-phenylalanine: Contains a phenylalanine moiety instead of valine.
N-(Chloroacetyl)-L-alanine: Contains an alanine moiety instead of valine.
The uniqueness of this compound lies in its specific combination of glycine and valine, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
94088-95-6 |
|---|---|
Fórmula molecular |
C9H15ClN2O4 |
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
2-[[2-[(2-chloroacetyl)amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H15ClN2O4/c1-5(2)8(9(15)16)12-7(14)4-11-6(13)3-10/h5,8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16) |
Clave InChI |
BKNMSZCXSKJYBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)CNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11967607.png)

![(5E)-2-(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967631.png)

![(5Z)-2-(2,4-Dichlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11967641.png)
![N-(4-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11967648.png)

![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967669.png)


![8-[(4-fluorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11967689.png)

![(3Z)-1-allyl-5-bromo-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967697.png)
![3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11967704.png)
